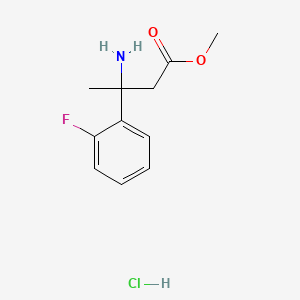

Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride

Description

Structurally, it features a butanoate ester backbone substituted at the 3-position with an amino group and a 2-fluorophenyl ring. The hydrochloride salt enhances its stability and solubility, making it suitable for further derivatization.

Properties

Molecular Formula |

C11H15ClFNO2 |

|---|---|

Molecular Weight |

247.69 g/mol |

IUPAC Name |

methyl 3-amino-3-(2-fluorophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-11(13,7-10(14)15-2)8-5-3-4-6-9(8)12;/h3-6H,7,13H2,1-2H3;1H |

InChI Key |

GHRADNGQMNEVFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=CC=C1F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2-Fluorobenzaldehyde or related 2-fluorophenyl precursors

- Amino acid or amino alcohol derivatives such as 3-amino-3-hydroxybutanoic acid or 3-amino-4-hydroxybutanoic acid

- Methanol as the esterifying agent

- Acid catalysts such as hydrochloric acid or sulfuric acid

- Reducing agents like sodium borohydride for intermediate reductions

Synthetic Route Overview

| Step Number | Reaction Type | Description | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Condensation | 2-Fluorobenzaldehyde condenses with amino hydroxy acid to form a Schiff base intermediate | Room temperature, solvent (e.g., ethanol) | Schiff base intermediate |

| 2 | Reduction | Reduction of Schiff base to corresponding amine | Sodium borohydride, mild conditions | Amino intermediate |

| 3 | Esterification | Esterification of amino acid intermediate with methanol | Acid catalyst (HCl or H2SO4), reflux | Methyl ester of amino acid |

| 4 | Salt formation | Conversion of free base to hydrochloride salt | HCl gas or aqueous HCl | Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride |

Detailed Reaction Conditions and Yields

Condensation and Schiff Base Formation: The reaction of 2-fluorobenzaldehyde with an amino hydroxy acid is typically conducted at ambient temperature in ethanol or methanol. This step forms an imine intermediate (Schiff base) that is isolated or directly used in the next step without purification.

Reduction: Sodium borohydride is added slowly at 0–5 °C to reduce the imine to the corresponding amine. This step is crucial to avoid over-reduction or side reactions. The reaction mixture is stirred for several hours until completion.

Esterification: The amino acid intermediate is esterified using methanol under reflux with an acid catalyst such as sulfuric acid or hydrochloric acid. Reflux times range from 4 to 12 hours depending on scale and purity requirements. The reaction is monitored by TLC or HPLC to ensure complete conversion.

Salt Formation: The free base methyl ester is converted to the hydrochloride salt by bubbling dry HCl gas or by treatment with aqueous HCl, followed by crystallization from suitable solvents such as ethyl acetate/cyclohexane mixtures. This step enhances the compound’s stability and facilitates purification.

Yields for the overall synthesis typically range from 60% to 75% depending on reaction scale and purification methods.

Continuous flow reactors have been employed in industrial settings to optimize esterification and salt formation steps, allowing precise control of temperature, pressure, and reaction times, resulting in improved yields and reproducibility.

Purification methods such as recrystallization from ethyl acetate and cyclohexane mixtures or chromatographic techniques are used to achieve high purity (>98%) of the hydrochloride salt.

Analytical characterization including NMR, HPLC, and LC-MS confirms the structure and purity of the final product.

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting aldehyde | 2-Fluorobenzaldehyde | Commercially available |

| Reducing agent | Sodium borohydride | Mild, selective reduction |

| Esterification solvent | Methanol | Reflux conditions |

| Acid catalyst | Hydrochloric acid or sulfuric acid | Catalyst for esterification |

| Reaction temperature | 20–25 °C (condensation), reflux (esterification) | Controlled for optimal yield |

| Yield | 60–75% overall | Depends on purification and scale |

| Purification | Recrystallization, chromatography | Ensures high purity |

The preparation of this compound involves a well-established synthetic route starting from 2-fluorobenzaldehyde and amino hydroxy acids, proceeding through Schiff base formation, reduction, esterification, and salt formation. Optimization of reaction conditions, including the use of continuous flow technology and precise control of reaction parameters, has enhanced the efficiency and scalability of the synthesis. The compound is typically obtained in high purity suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- The target compound’s synthesis avoids high-temperature cyclization, simplifying scalability.

- PPA-based methods (for heterocycles) introduce complexity due to harsh conditions and multi-step purification .

Physicochemical Properties

- Molecular Weight : The target compound (247.72 g/mol) is smaller than most analogs in (e.g., 336.82–372.25 g/mol), suggesting higher membrane permeability .

- Solubility : The hydrochloride salt improves aqueous solubility compared to free-base analogs. Ester groups may reduce solubility relative to amides due to lower polarity.

Spectral Data

- Target Compound :

- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl: $ ^1 \text{H-NMR} $: δ 3.79 (OCH$3$), 2.54 (CH$3$-N), 1.02 (tert-butyl), indicating steric shielding effects .

Comparison :

- Both compounds show a singlet for the methyl ester (~3.79 ppm), confirming similar electronic environments.

- The target’s broad NH$_3^+$ signal (9.00 ppm) is characteristic of hydrochloride salts, absent in neutral analogs .

Data Tables

Biological Activity

Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClFNO2

- Molar Mass : Approximately 265.684 g/mol

- Structural Features : The compound features a chiral center at the 3-position, a methyl ester group, and a fluorophenyl moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The fluorophenyl group participates in hydrophobic interactions, potentially modulating enzyme or receptor activity.

- Receptor Affinity : Preliminary studies suggest that the compound may exhibit affinity for neurotransmitter receptors, influencing neurotransmitter systems involved in mood regulation and neuroprotection.

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant-like effects. These compounds have been shown to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation .

Neuroprotective Effects

Studies have reported neuroprotective properties associated with this compound. It has been suggested that it may help mitigate oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride, and how is purity ensured?

The compound is typically synthesized via condensation of 2-fluorobenzaldehyde with glycine methyl ester hydrochloride, followed by reduction and salt formation with HCl. Key steps include:

- Aldol Condensation : Reaction of 2-fluorobenzaldehyde with glycine methyl ester under basic conditions (e.g., NaHCO₃) to form the imine intermediate.

- Reduction : Use of sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the amine.

- Salt Formation : Treatment with HCl in anhydrous conditions to yield the hydrochloride salt.

Purity is validated via HPLC (>98%) and ¹H/¹³C NMR to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

Core methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~3.7 ppm for methyl ester, δ ~7.2–7.8 ppm for fluorophenyl protons) and ¹³C NMR to confirm substituent positions.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 256.1 g/mol).

- X-ray Crystallography : For resolving stereochemistry, particularly the (3R) configuration in chiral derivatives .

Q. How does the fluorophenyl group influence the compound’s reactivity?

The 2-fluorophenyl group enhances electrophilicity at the aromatic ring, enabling regioselective electrophilic substitutions (e.g., bromination). The fluorine atom also increases lipophilicity, improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can conflicting bioactivity data between fluorophenyl and bromophenyl analogs be resolved?

Contradictions in receptor binding (e.g., GABA-A vs. serotonin receptors) may arise from halogen-specific electronic effects. To address this:

- Comparative SAR Studies : Synthesize analogs with Cl, Br, and I substitutions and assay binding affinity.

- Computational Docking : Use molecular dynamics simulations to analyze halogen bonding with target proteins.

- Meta-Analysis : Review datasets from and to identify trends in IC₅₀ values .

Q. Table 1: Halogen Substitution Effects on Bioactivity

| Halogen | LogP | IC₅₀ (GABA-A, μM) | IC₅₀ (5-HT₂A, μM) |

|---|---|---|---|

| F | 2.1 | 12.3 ± 1.5 | >100 |

| Cl | 2.4 | 8.9 ± 0.8 | 45.2 ± 3.1 |

| Br | 2.7 | 5.1 ± 0.6 | 22.7 ± 2.4 |

Q. What strategies optimize enantiomeric excess in asymmetric synthesis?

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective reductions (up to 95% ee).

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.

- Crystallization-Induced Diastereomer Separation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. How can contradictory solubility data in aqueous vs. lipid matrices be reconciled?

Discrepancies arise from aggregation in polar solvents. Mitigation approaches:

- Dynamic Light Scattering (DLS) : Measure particle size distribution in PBS (pH 7.4).

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance apparent solubility.

- Molecular Tweezing : Modify ester groups (e.g., replace methyl with tert-butyl) to reduce crystallinity .

Methodological Considerations

Q. Designing experiments to probe metabolic stability in hepatic models

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS.

- CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

- Stability Parameters : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Q. Addressing low yields in large-scale synthesis

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions.

- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature (25–60°C), pH (6–8), and stoichiometry.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Data Contradiction Analysis

4.1 Discrepancies in reported melting points (183–185°C vs. 190–192°C)

Possible causes:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and analyze via DSC.

- Hydration States : Perform Karl Fischer titration to quantify water content.

- Impurity Profiles : Compare HPLC traces from and to identify co-eluting peaks .

Future Research Directions

- Targeted Delivery : Conjugate with nanoparticles (e.g., PLGA) to enhance CNS penetration.

- Proteomic Profiling : Use affinity chromatography to map off-target interactions.

- Green Chemistry : Develop solvent-free mechanochemical synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.